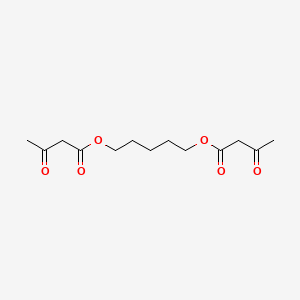

1.5-Pentanediol diacetoacetate

描述

Historical Context of 1,5-Pentanediol (B104693) Research

The synthesis of 1,5-Pentanediol was first accomplished in the early 20th century. atamanchemicals.com However, it gained significant industrial importance around the 1950s, primarily as an intermediate for producing plastics and resins. atamanchemicals.com Early production methods were heavily reliant on petrochemical feedstocks. atamanchemicals.com A common and established method involves the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate. wikipedia.orgchemicalbook.com Another significant route is the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), a derivative of furfural (B47365), which can be sourced from biomass. wikipedia.orgorgsyn.org

A key procedure for synthesizing 1,5-Pentanediol from tetrahydrofurfuryl alcohol involves using a copper-chromium catalyst under high pressure and temperature. orgsyn.orggoogle.com Over the years, research has focused on improving the efficiency and sustainability of these processes. This includes the development of alternative catalysts and the use of bio-based raw materials to align with the principles of green chemistry. atamanchemicals.com The market for 1,5-Pentanediol has seen steady growth, driven by its increasing use in high-performance polymers for the automotive, textile, and electronics industries. marketresearch.comdataintelo.com

Academic Significance of α,ω-Diols in Chemical Science

Alpha,omega-diols (α,ω-diols) are aliphatic compounds with hydroxyl groups at the terminal carbons of a hydrocarbon chain. wikipedia.org Their academic and industrial importance is rooted in their ability to act as bifunctional monomers in polymerization reactions. wikipedia.org This bifunctionality allows them to form linear polymers such as polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). atamanchemicals.comwikipedia.org The length of the carbon chain separating the two hydroxyl groups is a critical factor that influences the physical properties of the resulting polymer, such as its flexibility, melting point, and crystallinity. acs.org

Beyond polymerization, α,ω-diols are crucial intermediates in organic synthesis. frontiersin.org The terminal hydroxyl groups can be converted into a variety of other functional groups, making them valuable starting materials for producing a range of specialty chemicals. Their structure makes them ideal for creating long-chain molecules with specific properties, and they are fundamental in the synthesis of biodegradable polymers and other advanced materials. acs.orgsigmaaldrich.com Recent research has also explored their direct copolymerization with carbon dioxide to create polycarbonates, offering a more environmentally benign pathway to this important class of polymers. researchgate.net

Scope and Research Trajectories for 1,5-Pentanediol and its Functionalized Esters

Current research on 1,5-Pentanediol is heavily influenced by the drive for sustainability and the creation of novel high-performance materials. dataintelo.comdataintelo.com A significant trajectory is the optimization of bio-based production routes, particularly from lignocellulosic biomass-derived furfural, to reduce reliance on petrochemicals. researchgate.netresearchgate.net

The functionalization of 1,5-Pentanediol into its ester derivatives opens up a new dimension of applications. The esterification of the diol's hydroxyl groups can introduce new functionalities. For instance, reaction with acrylic acid produces 1,5-Pentanediol diacrylate, a monomer used in radiation-curable coatings and inks. nih.gov

A particularly important derivative is 1,5-Pentanediol diacetoacetate . This compound is synthesized by reacting 1,5-Pentanediol with an acetoacetic acid derivative. The resulting molecule contains reactive acetoacetate (B1235776) groups, which are valuable in crosslinking chemistry. These groups can react with amines or other nucleophiles, making 1,5-Pentanediol diacetoacetate a useful crosslinking agent and reactive diluent in advanced coating and adhesive formulations. epo.org Research in this area focuses on developing fast-drying, ambient-cure coatings with low volatile organic compound (VOC) content. epo.org Future research will likely continue to explore the synthesis of novel functionalized esters of 1,5-Pentanediol to create polymers and materials with tailored properties for a wide range of industrial applications. acs.orgdataintelo.com

Data Tables

Table 1: Physical and Chemical Properties of 1,5-Pentanediol

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molar Mass | 104.15 g/mol |

| Appearance | Colorless, odorless, hygroscopic liquid atamanchemicals.com |

| Melting Point | -16 °C sigmaaldrich.com |

| Boiling Point | 242 °C wikipedia.org |

| Density | 0.99 g/cm³ at 20 °C sigmaaldrich.com |

| Solubility in Water | Miscible wikipedia.org |

| CAS Number | 111-29-5 sigmaaldrich.com |

Data sourced from multiple references. wikipedia.orgatamanchemicals.comsigmaaldrich.com

Structure

3D Structure

属性

CAS 编号 |

39564-28-8 |

|---|---|

分子式 |

C13H20O6 |

分子量 |

272.29 g/mol |

IUPAC 名称 |

5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate |

InChI |

InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3 |

InChI 键 |

IVNZWMGUIJADOP-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C |

产品来源 |

United States |

Synthetic Methodologies for 1,5 Pentanediol and Esterification Routes

Conventional Chemical Synthesis Pathways of 1,5-Pentanediol (B104693)

Traditional manufacturing of 1,5-Pentanediol relies on petrochemical-based feedstocks and well-established catalytic hydrogenation and hydrogenolysis reactions.

A primary industrial method for synthesizing 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate. wikipedia.orgsmolecule.comchemicalbook.com This process typically involves high-pressure hydrogen gas in the presence of a metal catalyst. chemicalbook.comatamanchemicals.com Mixtures of dicarboxylic acids that contain glutaric acid can also be used, which results in a mix of diols including 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol (B165255) after hydrogenation. chemicalbook.com

Ruthenium and Rhenium-based catalysts have shown significant efficacy in this conversion. For instance, a Re-Pd/SiO₂ catalyst has been demonstrated to effectively hydrogenate glutaric acid to 1,5-Pentanediol with high yields under relatively mild conditions. shokubai.org Similarly, using a RuCl₂(L-1) catalyst with sodium methylate in tetrahydrofuran (B95107) can achieve a 93% yield of 1,5-Pentanediol from dimethyl glutarate. chemicalbook.com

| Starting Material | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Glutaric Acid | Re-Pd/SiO₂ | 8 MPa H₂, 413 K, 120 h | 71% | shokubai.org |

| Dimethyl Glutarate | RuCl₂(L-1) / NaOMe | 50 bar H₂, 100°C, 2.5 h | 93% | chemicalbook.com |

| Glutaric Acid | Ru-Sn-Re/C | 15 MPa H₂, 453 K | 98% | shokubai.org |

The hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), which can be derived from biomass, presents another significant pathway to 1,5-Pentanediol. wikipedia.orgsmolecule.com This reaction involves the cleavage of the C-O bond within the furan (B31954) ring of THFA. researchgate.net The process is typically carried out at high temperatures and pressures using specific catalysts. orgsyn.org

Copper chromite was one of the early catalysts used for this conversion, operating at temperatures around 300-310°C and high pressures. orgsyn.org However, this method often results in the formation of byproducts. orgsyn.org More advanced catalytic systems, particularly those involving rhodium modified with transition metals like Rhenium (Re), Molybdenum (Mo), or Tungsten (W), have demonstrated significantly higher selectivity and activity. researchgate.netrsc.org A Rh-ReOₓ/SiO₂ catalyst, for example, can achieve direct and chemoselective conversion of THFA to 1,5-Pentanediol with high yields. rsc.org The synergy between the rhodium metal and the metal oxide promoter is key to this high performance. researchgate.net

| Catalyst | Temperature | Pressure | Yield of 1,5-PDO | Source |

|---|---|---|---|---|

| Copper Chromite | 300-310°C | ~3000-6000 psi | 40-47% | orgsyn.org |

| Rh-ReOₓ/SiO₂ | Not specified | Not specified | High Yield | rsc.org |

| Rh-Mo/SiO₂ | Not specified | Not specified | High Activity & Stability | researchgate.net |

| 40Ni-La | 423 K | Not specified | 88% (batch), 73% (flow) | researchgate.net |

1,5-Pentanediol can also be synthesized through the catalytic hydrogenation of butadiene. atamanchemicals.com This petrochemical route involves a multi-step process where butadiene is first converted to intermediate products which are then hydrogenated to form the final diol. The process is typically carried out under high pressure and temperature in the presence of a metal catalyst, such as palladium or nickel. atamanchemicals.com While palladium is often favored for partial hydrogenation of alkadienes, platinum is also used, though it can be less selective. tesisenred.net The control of selectivity to avoid complete hydrogenation to butane (B89635) is a critical aspect of this process. tesisenred.net

A multi-step process involving Dehydration-Hydration-Hydrogenation (DHH) has been developed, particularly for converting THFA to 1,5-Pentanediol. This pathway is considered more economically favorable than the direct hydrogenolysis of THFA. researchgate.net The process involves three main steps:

Dehydration: THFA is first dehydrated over a catalyst like γ-Al₂O₃ to produce dihydropyran (DHP). researchgate.netacs.org

Hydration: The DHP is then hydrated in water, without an external catalyst, to form 2-hydroxytetrahydropyran (B1345630) (2-HY-THP). researchgate.netacs.org This reaction is autocatalyzed by the in-situ formation of carboxylic acids. acs.org

Hydrogenation: The 2-HY-THP, which exists in equilibrium with its ring-opened tautomer 5-hydroxyvaleraldehyde, is finally hydrogenated over a Ru/C catalyst to yield 1,5-Pentanediol. researchgate.netacs.org

Sustainable and Bio-based Production of 1,5-Pentanediol

The increasing focus on green chemistry has driven the development of sustainable routes to 1,5-Pentanediol from renewable biomass.

Furfural (B47365), a platform chemical produced from the dehydration of xylose found in lignocellulosic biomass, is a key starting material for bio-based 1,5-Pentanediol. acs.orgaiche.org The conversion process typically involves several catalytic steps. acs.orgscinapse.io

Xylose itself can be directly converted to diols through catalytic hydrogenolysis. researchgate.net While challenging, one-pot catalytic conversion of xylose to 1,2-pentanediol (B41858) has been achieved with high yields using Pt catalysts on nitrogen-doped carbon supports. researchgate.net The synthesis of 1,5-pentanediol from xylose is an area of ongoing research, aiming to create more direct and efficient biorefinery pathways. researchgate.netdutchbiorefinerycluster.nl

| Pathway | Key Intermediates | Catalysts | Overall Yield | Source |

|---|---|---|---|---|

| Multi-step DHH Process | Tetrahydrofurfuryl alcohol (THFA), Dihydropyran (DHP), 2-Hydroxytetrahydropyran (2-HY-THP) | Ni/SiO₂, γ-Al₂O₃, Ru/C | 84% | researchgate.net |

| Multi-step Hydrogenation/Dehydration/Hydration | Not specified | Inexpensive catalysts | 80% | acs.orgscinapse.io |

Fermentative Biosynthesis from Glucose or Glycerol (B35011)

The shift away from petrochemical-based production has spurred the growth of biotechnological methods for synthesizing platform chemicals. atamanchemicals.com The fermentative production of 1,5-Pentanediol from abundant, renewable feedstocks like glucose or glycerol using microorganisms represents an emerging and more sustainable manufacturing route. atamanchemicals.com This approach is noted for being more energy-efficient compared to traditional chemical processes.

Research has focused on developing engineered microbial cell factories, primarily using chassis organisms like Escherichia coli and Corynebacterium glutamicum, to produce 1,5-PDO directly from glucose. As no natural metabolic pathway for 1,5-PDO biosynthesis exists, these efforts rely on the principles of metabolic engineering to construct novel, non-natural pathways.

Interactive Data Table: Fermentative Production of 1,5-Pentanediol

| Host Organism | Precursor(s) | Titer Achieved (g/L) | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | Glucose | 43.4 | researchgate.net |

| Escherichia coli | Glucose | 11.7 | researchgate.net |

| Escherichia coli | Glucose, Lysine (B10760008) | 0.35 | orgsyn.org |

| Escherichia coli | Glucose | 0.293 | nih.gov |

Engineered Pathways for Biosynthesis (e.g., from Lysine)

The core of bio-based 1,5-PDO production lies in the rational design of artificial metabolic pathways. A prominent strategy involves extending the natural L-lysine metabolic pathway to channel carbon toward the target C5 diol. This approach leverages the host organism's existing metabolic network, which synthesizes lysine from central carbon metabolism (e.g., from glucose).

These engineered pathways are multi-step enzymatic cascades. In one common route, L-lysine is first converted to a key intermediate, such as 5-aminovalerate (5-AVA) or cadaverine, which is then further metabolized to 5-hydroxyvalerate (5-HV). The final step involves the reduction of 5-HV to 1,5-Pentanediol. This requires the introduction of several heterologous enzymes, including decarboxylases, transaminases, hydrolases, and reductases, into the microbial host. researchgate.netnih.gov

Systematic metabolic engineering, including modular optimization of gene expression, screening for highly active enzymes, and enhancing the supply of necessary cofactors like NADPH, has led to significant improvements in production titers. researchgate.net For instance, an engineered Corynebacterium glutamicum strain was developed that produced 43.4 g/L of 1,5-PDO in a fed-batch fermentation process. Another study using engineered E. coli achieved 11.7 g/L in a 3L bioreactor. researchgate.net These results underscore the potential of using engineered microbes as efficient cell factories for the de novo biosynthesis of 1,5-PDO from renewable resources.

Catalytic Systems for Renewable Feedstocks

Alongside biological routes, chemo-catalytic conversion of biomass-derived molecules offers a promising path to 1,5-Pentanediol. This strategy primarily utilizes furfural, a platform chemical readily obtained from the dehydration of C5 sugars (xylose) found in lignocellulosic biomass, such as hemicellulose. The conversion of furfural to 1,5-PDO typically involves a multi-step process including hydrogenation to intermediates like furfuryl alcohol (FA) and tetrahydrofurfuryl alcohol (THFA), followed by selective C-O bond hydrogenolysis to open the furan ring. biobasedeconomy.nl

This bio-refinery approach is particularly attractive as it provides a sustainable alternative to fossil fuel-based routes and helps meet the growing demand for bio-based polymers like polyesters and polyurethanes. The development of efficient catalytic systems is critical to improving the yield and economic viability of this process.

Heterogeneous Catalyst Development for Bio-refinery Applications

The efficiency of converting furfural derivatives to 1,5-Pentanediol is highly dependent on the catalyst used. Early research utilized commercial hydrogenation catalysts like copper chromite and Raney Ni, but these often resulted in lower activity and selectivity. google.com

Significant advancements have been made with the development of highly selective heterogeneous catalysts. Noble metal catalysts, especially those based on rhodium (Rh) and modified with an oxophilic promoter such as Rhenium (Re), Molybdenum (Mo), or Tungsten (W), have demonstrated high performance. A Rh-ReOx/SiO₂ catalyst, for example, has been reported as an outstanding system for the hydrogenolysis of THFA to 1,5-PDO. The interaction between the rhodium particles and the metal oxide promoter is key to achieving high yields. Another highly effective system, Pd-doped Ir–ReOₓ/SiO₂, enabled 1,5-PDO yields greater than 71%.

Research into non-noble metal catalysts has also yielded promising results. A Co/TiO₂ catalyst stabilized with a titania overcoat was shown to be effective for the hydrogenation and hydrogenolysis of furfuryl alcohol to 1,5-PDO.

Interactive Data Table: Performance of Heterogeneous Catalysts in 1,5-PDO Synthesis

| Catalyst | Substrate | Key Finding | Reference |

|---|---|---|---|

| Rh-ReOx/SiO₂ | Tetrahydrofurfuryl Alcohol (THFA) | High yield and selectivity for 1,5-PDO. | google.com |

| Pd-doped Ir–ReOₓ/SiO₂ | Furfural | Achieved >71% yield of 1,5-PDO. | google.com |

| Co/TiO₂ | Furfuryl Alcohol (FA) | Stabilized catalyst for FA hydrogenation/hydrogenolysis. | ajgreenchem.com |

| Ni/TiO₂ | Furfural | >95% combined selectivity to FA and THFA. | ajgreenchem.com |

| Copper Chromite | Tetrahydrofurfuryl Alcohol (THFA) | Lower activity and selectivity compared to newer systems. | google.com |

Enzyme-Mediated Synthesis Approaches

Enzyme-mediated synthesis, utilizing isolated enzymes or multi-enzyme cascades, provides a powerful tool for specific chemical transformations. In the context of 1,5-Pentanediol biosynthesis, specific enzymes are critical for the functionality of the engineered pathways. Carboxylic acid reductases (CARs) are essential for the conversion of 5-hydroxyvaleric acid (5-HV) to its corresponding aldehyde, a key step preceding the final reduction to 1,5-PDO.

Studies have shown that screening CARs from different microbial sources, such as Mycobacterium marinum and Mycobacterium avium, can significantly enhance production efficiency. Further protein engineering of these enzymes has led to even greater improvements in 1,5-PDO titers. The final conversion step is typically catalyzed by an alcohol dehydrogenase, with enzymes like YqhD and YahK from E. coli being commonly employed in engineered strains. These enzymatic approaches, whether in vivo as part of a metabolic pathway or in vitro, highlight the precision of biocatalysis in constructing complex molecules.

Esterification Reactions for 1,5-Pentanediol Derivatives

The presence of two primary hydroxyl groups at the terminal positions of the 1,5-Pentanediol molecule makes it a versatile building block for polymer synthesis and chemical derivatization. atamanchemicals.com These hydroxyl groups can readily undergo esterification reactions with various carboxylic acids or their derivatives to form a wide range of compounds, from polyesters to specialty diesters such as 1,5-Pentanediol diacetoacetate.

Synthesis of 1,5-Pentanediol Diacetoacetate

1,5-Pentanediol diacetoacetate is synthesized through the acetoacetylation of 1,5-Pentanediol, a reaction that attaches an acetoacetate (B1235776) group to each of the hydroxyl functions. Two primary methods are employed for this transformation: reaction with diketene (B1670635) and transesterification with an alkyl acetoacetate.

The reaction with diketene is a direct method where 1,5-Pentanediol is treated with two equivalents of diketene. This reaction is typically performed neat (without a solvent) and is often catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-dimethylaminopyridine (B28879) (DMAP), at controlled temperatures to yield the di-acetoacetylated product. google.com

Alternatively, 1,5-Pentanediol diacetoacetate can be prepared via transesterification. googleapis.com In this process, 1,5-Pentanediol is reacted with an alkyl acetoacetate, most commonly ethyl acetoacetate or tert-butyl acetoacetate. nih.govgoogleapis.com The reaction is driven to completion by removing the alcohol byproduct (ethanol or tert-butanol) through distillation. This reaction can be catalyzed by various acid, base, or organometallic catalysts. google.com

Interactive Data Table: Synthetic Routes to 1,5-Pentanediol Diacetoacetate

| Method | Reactants | Catalyst Example | Key Feature | Reference |

|---|---|---|---|---|

| Acetoacetylation | 1,5-Pentanediol, Diketene | DABCO | Direct, solvent-free reaction. | google.com |

| Transesterification | 1,5-Pentanediol, Alkyl acetoacetate | Boric Acid, 4-DMAP | Equilibrium process; requires removal of alcohol byproduct. | nih.govgoogle.comgoogleapis.com |

Synthesis of 1,5-Pentanediol Diacrylate

1,5-Pentanediol diacrylate (PDDA) is a difunctional acrylate (B77674) monomer synthesized from 1,5-Pentanediol (1,5-PDO). pcimag.com The production process for PDDA is analogous to the manufacture of 1,6-Hexanediol diacrylate (HDDA) from 1,6-Hexanediol (HDO), involving a direct esterification or transesterification reaction. pcimag.comradtech2020.com

The primary methods for synthesizing 1,5-Pentanediol diacrylate include:

Esterification with (meth)acrylic acid : This involves a direct reaction between 1,5-Pentanediol and acrylic acid. google.com

Transesterification with a (meth)acrylic acid ester : Reacting 1,5-Pentanediol with an ester like methyl acrylate or ethyl acrylate can also yield the desired diacrylate. radtech2020.comgoogle.com

Reaction with (meth)acryloyl halide : The use of acryloyl chloride in reaction with 1,5-Pentanediol is another effective, though often more vigorous, method. google.com

A laboratory-scale synthesis of 2,4-diethyl-1,5-pentanediol (B1339001) diacrylate involved reacting the corresponding diol with acrylic acid in the presence of an esterification catalyst and a polymerization inhibitor. google.com The reaction mixture was heated, and the water produced was removed. After neutralization and washing, the solvent was removed under reduced pressure to yield the final product. google.com Another approach involves the transesterification of 1,5-PDO with methyl acrylate. radtech2020.com

The synthesis of PDDA is generally a straightforward process that results in high yields. pcimag.com The properties of PDDA are similar to the widely used petroleum-based monomer HDDA, making it a potential bio-based substitute in applications like UV-curable coatings and inks. pcimag.comradtech2020.com Research indicates that substituting HDDA with PDDA in various formulations results in no significant differences in performance, with potential improvements in areas like ink jet and adhesive formulations. pcimag.comradtech2020.com

General Esterification Mechanisms and Optimization

Esterification is a fundamental organic reaction that forms an ester from the combination of an alcohol and a carboxylic acid. byjus.com The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uktestbook.com

The mechanism for Fischer esterification is a reversible, six-step process often remembered by the acronym PADPED: masterorganicchemistry.com

P rotonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.ukmasterorganicchemistry.com

A ddition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

D eprotonation: A proton is transferred from the oxonium ion intermediate. In a multi-step process, a proton is removed from the newly added alcohol group. masterorganicchemistry.com

P rotonation: One of the hydroxyl groups is then protonated by the acid catalyst to form a good leaving group (water). chemguide.co.ukmasterorganicchemistry.com

E limination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. chemguide.co.ukmasterorganicchemistry.com

D eprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester. chemguide.co.uk

Since the reaction is reversible, several strategies are employed to drive the equilibrium toward the product side and optimize the yield. chemguide.co.ukoperachem.com

Optimization of Esterification Reactions

Key variables that influence the rate and yield of esterification reactions include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netaip.org

| Parameter | Effect on Esterification | Research Findings |

| Temperature | Increasing the temperature generally increases the reaction rate. researchgate.netresearchgate.net | In the esterification of oleic acid with polyhydric alcohols, higher temperatures (150°C - 180°C) were found to be optimal for achieving high yields. aip.org For some processes, an optimal temperature of 60°C was identified. tandfonline.com |

| Catalyst Concentration | An appropriate amount of acid catalyst is crucial for accelerating the reaction. | For the esterification of oleic acid, a sulfuric acid concentration of 1.5% (w/w) was optimal. aip.org Another study found an optimal sulfuric acid concentration of 2.40%. tandfonline.com |

| Molar Ratio of Reactants | Using an excess of one reactant (usually the alcohol as it is often less expensive and easier to remove) can shift the equilibrium to favor ester formation. operachem.com | Optimal molar ratios of alcohol to acid have been reported in the range of 3.9:1 to 8.23:1 depending on the specific reactants and conditions. aip.orgscientific.net |

| Water Removal | Removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the reaction to completion. chemguide.co.ukoperachem.com | This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent. operachem.com |

By carefully controlling these factors, the efficiency of esterification reactions can be maximized for both laboratory-scale synthesis and industrial production. researchgate.netaip.org

Chemical Reactivity and Advanced Transformation Pathways

Polymerization Mechanisms and Oligomerization

1,5-Pentanediol (B104693) diacetoacetate serves as a versatile building block in polymer synthesis. Its difunctional nature allows it to react with various comonomers to form polyesters, polyurethanes, and other polymeric materials.

1,5-Pentanediol, the precursor to 1,5-Pentanediol diacetoacetate, is extensively used in the production of polyesters. atamanchemicals.comatamankimya.combasf.com These polyesters are synthesized through polycondensation reactions between the diol and various dicarboxylic acids or their derivatives. The resulting polymers find applications in coatings, plasticizers, and as soft segments in polyurethanes. atamanchemicals.comatamankimya.com

Bio-based 1,5-pentanediol can be reacted with aliphatic diacids (with 4, 5, 6, 9, 10, or 12 carbon atoms) via melt polycondensation to produce high molecular weight aliphatic polyesters. researchgate.net The properties of these polyesters, such as their crystallinity and mechanical strength, are influenced by the chain length of the dicarboxylic acid used. researchgate.net For instance, copolyesters like poly(pentylene succinate-co-terephthalate) (PPeST) and poly(pentylene adipate-co-terephthalate) (PPeAT) have been synthesized from bio-based 1,5-pentanediol, demonstrating the versatility of this diol in creating random copolymers with tunable properties. researchgate.net

Research has also explored the synthesis of fully bio-derived polyester (B1180765) coil coatings using monomers such as 2,5-furan dicarboxylic acid, isosorbide, succinic acid, and 1,5-pentanediol. mdpi.com In these formulations, 1,5-pentanediol acts as a key structural unit, contributing to the flexibility and thermal stability of the final coating. atamanchemicals.commdpi.com The inclusion of 1,5-pentanediol has been shown to diversify the mechanical properties of the coatings, leading to improved performance compared to some petrochemical-based alternatives. mdpi.com

A summary of representative polyester synthesis involving 1,5-Pentanediol is presented in the table below.

Table 1: Examples of Polyester Synthesis Utilizing 1,5-Pentanediol

| Diacid/Comonomer | Polymer Type | Key Findings |

| Aliphatic diacids (C4-C12) | Aliphatic polyesters | High molecular weight polyesters with properties dependent on diacid chain length. researchgate.net |

| Terephthalic acid and succinic acid/adipic acid | Aliphatic-aromatic copolyesters | Formation of random copolymers with controllable compositions and properties. researchgate.net |

| 2,5-Furan dicarboxylic acid, isosorbide, succinic acid | Bio-based polyester coatings | Development of fully renewable coatings with tunable mechanical properties. mdpi.com |

1,5-Pentanediol is a crucial component in the synthesis of polyurethanes, where it is used to form polyester polyols and polycarbonate diols that act as the soft segment in the polyurethane backbone. atamanchemicals.comatamankimya.combasf.com The reaction involves the polyaddition of these diol-derived prepolymers with diisocyanates. researchgate.net The flexibility and adhesive properties of the resulting polyurethanes are highly valued in applications such as coatings, foams, and adhesives. basf.com

The general mechanism for polyurethane formation involves the exothermic reaction between the hydroxyl groups of the polyol (derived from 1,5-pentanediol) and the isocyanate groups of a diisocyanate, such as MDI (diphenylmethane diisocyanate). researchgate.net This reaction, which can be completed in a matter of seconds to minutes, forms the urethane (B1682113) linkages that constitute the polymer backbone. researchgate.net

For example, polyester polyols derived from 3-methyl-1,5-pentanediol (B147205) and adipic acid are used to create polyurethanes with high hydrolysis resistance. isoprene-chemicals.com These polyurethanes also exhibit good flexibility and softness. isoprene-chemicals.comkuraray.com Similarly, polyester polyols synthesized from bio-based succinic acid and various diols, including 3-methyl-1,5-pentanediol, are used to create polyurethane polymers for applications like pressure-sensitive adhesives. google.compolyacs.org

1,5-Pentanediol is utilized in the production of polycarbonate diols, which are then used as raw materials for high-performance polyurethanes and other thermoplastic elastomers. atamankimya.combasf.compcimag.com These polycarbonate diols are synthesized by the reaction of 1,5-pentanediol with a carbonate source, such as diethyl carbonate. m-chem.co.jp

The properties of the resulting polycarbonate diols and the polyurethanes derived from them can be tailored by copolymerizing 1,5-pentanediol with other diols, like 1,6-hexanediol (B165255). pcimag.com For instance, a copolymer of 1,5-pentanediol and 1,6-hexanediol can result in a liquid polycarbonate polyol, which offers advantages in processability. pcimag.com Polyurethanes made from such polycarbonate diols can exhibit a good balance of hardness and flexibility, adhesion, and resistance to weathering and hydrolysis. basf.com

The table below summarizes the properties of polycarbonate polyols derived from 1,5-Pentanediol and its copolymers.

Table 2: Properties of Polycarbonate Polyols Derived from 1,5-Pentanediol

| Polycarbonate Polyol Type | Molecular Weight ( g/mol ) | Hydroxyl Value (mg KOH/g) | Viscosity (cps @ 75 °C) | Melting Range (°C) | Appearance |

| HDO Homopolymer | 2000 | 51-61 | 1900-2600 | 36-50 | Solid |

| PDO:HDO Co-polymer | 2000 | 51-64 | 1600-3400 | N/A | Liquid |

Data summarized from Asahi Kasei, Ube Industries, Tosoh, and Daicel Technical Guides. pcimag.com

1,5-Pentanediol can be converted into 1,5-pentanediol diacrylate (PDDA), a difunctional acrylic monomer. radtech2020.compcimag.com This is achieved through an acrylation reaction, where 1,5-pentanediol is reacted with acrylic acid or its derivatives. pcimag.com PDDA is being explored as a bio-based alternative to petroleum-derived acrylic monomers like 1,6-hexanediol diacrylate (HDDA) in applications such as UV and EB curable formulations for coatings, inks, and adhesives. radtech2020.compcimag.com

The production process for PDDA is similar to that of HDDA, involving the replacement of 1,6-hexanediol with 1,5-pentanediol. pcimag.com Research has shown that PDDA can often replace HDDA with minimal impact on the final properties of the cured product, and in some cases, may even offer performance improvements. radtech2020.com

The microstructure and architecture of polymers derived from 1,5-Pentanediol diacetoacetate and its precursor, 1,5-Pentanediol, are critical to their material properties. The linear and flexible nature of the five-carbon chain in 1,5-pentanediol influences the crystallinity and thermal properties of the resulting polymers. researchgate.net

In polyesters, the introduction of 1,5-pentanediol can disrupt the crystalline structure that might be formed by more symmetrical diols, leading to more amorphous materials with lower melting points and glass transition temperatures. acs.org This can be advantageous for creating flexible materials. acs.org The random incorporation of different monomer units, such as in the copolyesters PPeST and PPeAT, allows for precise control over the polymer's microstructure and, consequently, its mechanical and thermal behavior. researchgate.net

In the case of polyurethanes, the use of polyols derived from 1,5-pentanediol or its branched isomer, 3-methyl-1,5-pentanediol, affects the soft segment of the polymer. The methyl branch in 3-methyl-1,5-pentanediol, for instance, imparts lower viscosity and increased hydrolysis resistance to the resulting polyurethane. isoprene-chemicals.comkuraray.com The architecture of the polymer can also be controlled by using initiators with different functionalities, leading to linear or branched structures. researchgate.net

Cyclic Compound Formation (e.g., Delta-Valerolactone)

1,5-Pentanediol can undergo intramolecular cyclization to form delta-valerolactone (B126995) (DVL), a valuable cyclic ester. rsc.org This transformation can be achieved through various catalytic pathways. One method involves the oxidative conversion of 1,5-pentanediol using a Pt/Nb2O5 catalyst under ambient conditions. rsc.org In this process, the diol is first dehydrogenated to 5-hydroxypentanal (B1214607), which then undergoes intramolecular cyclization to yield DVL. rsc.org

Another route to delta-valerolactone involves the hydrogenation of dicarboxylic acids or their esters, which can be derived from 1,5-pentanediol. While not a direct cyclization of the diacetoacetate, it highlights the role of the C5 backbone in forming this cyclic monomer. Delta-valerolactone itself is a monomer for ring-opening polymerization to produce polyesters. acs.org

Derivatization for Functional Materials

1,5-Pentanediol diacetoacetate is a versatile chemical compound whose structure is primed for a variety of chemical transformations, making it a valuable precursor in the synthesis of functional materials. The reactivity of this molecule is dominated by its two β-keto ester functional groups. These groups contain two electrophilic carbonyl centers and nucleophilic α-carbons, which can react selectively under appropriate conditions. researchgate.net This dual reactivity allows for its use as a sophisticated building block in the creation of complex polymers and specialized functional materials.

The transformation of 1,5-Pentanediol into its diacetoacetate derivative is a critical functionalization step, converting a simple diol into a highly reactive monomer. atamankimya.com The parent alcohol, 1,5-Pentanediol, is a common component in the synthesis of materials like polyesters and polyurethanes, valued for the flexibility it imparts. atamankimya.comatamanchemicals.com By converting the hydroxyl groups to acetoacetate (B1235776) esters, the resulting molecule gains new reaction pathways, such as the ability to undergo Michael additions or form chelates with metal ions.

The functionalization of the alkane diol backbone into 1,5-Pentanediol diacetoacetate introduces reactive acetoacetate moieties that are amenable to a wide range of further modifications. The β-keto ester group can be selectively transesterified, a process with significant industrial applications, including the production of pharmaceuticals and agrochemicals. rsc.org This reaction often proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst is a key step, making the reaction highly selective for β-keto esters over other ester types. rsc.org

Furthermore, the α-carbon of the acetoacetate group is acidic and can be deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions. For instance, it can be alkylated, acylated, or undergo condensation reactions. researchgate.net These transformations allow for the synthesis of highly functionalized molecules from the 1,5-Pentanediol diacetoacetate scaffold. The reactivity of the acetoacetate group provides a platform for creating materials with tailored properties. For example, acetoacetate-functional polyesterpolyols are used in automotive refinish primers, where they contribute to the coating's performance. google.com

Table 1: Key Functionalization Reactions of the Acetoacetate Moiety

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Structure |

|---|---|---|

| Transesterification | Alcohol, Acid/Base Catalyst | Modified Ester |

| Alkylation | Alkyl Halide, Base | C-Alkylated Acetoacetate |

| Acylation | Acid Chloride, Base | C-Acylated Acetoacetate |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Dicarbonyl Compound |

| α-Amination | Azodicarboxylate, Organocatalyst | α-Amino Acetoacetate Derivative |

This table illustrates common chemical transformations applicable to the acetoacetate functional groups within 1,5-Pentanediol diacetoacetate, based on the general reactivity of β-keto esters. researchgate.netbeilstein-journals.org

The structure of 1,5-Pentanediol diacetoacetate is well-suited for adduct formation, a key process in building larger molecular architectures. The acetoacetate moiety is a classic Michael donor, capable of adding to α,β-unsaturated carbonyl compounds (Michael acceptors) to form a Michael adduct. wikipedia.org This conjugate addition is a powerful and widely used method for creating carbon-carbon bonds under mild conditions, leading to products with a useful 1,5-dicarbonyl pattern. wikipedia.org

Intermolecular interactions play a crucial role in the chemistry of β-keto esters. The presence of both a ketone and an ester carbonyl group allows for the formation of a stable six-membered chelate ring with metal ions. rsc.org This chelation is fundamental to many catalytic processes involving β-keto esters. Hydrogen bonding is also a significant intermolecular force, influencing the physical properties and reactivity of the compound. researchgate.net In computational studies, such as molecular docking, understanding the intermolecular interactions between a ligand, like a β-keto ester derivative, and a target protein is essential for predicting binding affinity and orientation. nih.gov The ability to form adducts and engage in specific intermolecular interactions makes 1,5-Pentanediol diacetoacetate a valuable component in the design of supramolecular assemblies and functional polymers.

Table 2: Adducts and Interactions Involving the Acetoacetate Group

| Interaction/Reaction | Partner Molecule/Species | Description |

|---|---|---|

| Michael Addition | α,β-Unsaturated Carbonyl | Formation of a C-C bond at the β-carbon of the acceptor, creating a 1,5-dicarbonyl adduct. wikipedia.org |

| Chelation | Metal Ions (e.g., Zn²⁺, Mg²⁺) | Formation of a stable 6-membered ring through coordination with both carbonyl oxygens. rsc.orgrsc.org |

| Hydrogen Bonding | Proton Donors/Acceptors | Influences physical properties and can direct the assembly of molecules in the solid state or in solution. researchgate.net |

| Adduct with Amines | Primary/Secondary Amines | Can form stable enamines, which are themselves useful synthetic intermediates. lookchem.com |

This table summarizes the primary types of adducts and non-covalent interactions characteristic of the acetoacetate functional group, which dictates the advanced transformation pathways of 1,5-Pentanediol diacetoacetate.

Mechanistic Investigations of Chemical Reactions

Reaction Pathway Elucidation in Synthesis

The formation of 1,5-Pentanediol (B104693), a precursor to 1,5-Pentanediol diacetoacetate, can be achieved through various synthetic routes, each with distinct reaction pathways.

The production of 1,5-Pentanediol often involves the hydrogenation and hydrogenolysis of biomass-derived compounds like furfural (B47365) and tetrahydrofurfuryl alcohol (THFA). yinobio.comwikipedia.org The mechanism for the conversion of furfural to 1,5-Pentanediol (1,5-PeD) typically proceeds in a stepwise manner. Initially, furfural undergoes hydrogenation to form furfuryl alcohol. yinobio.com This is followed by a ring-opening step of the furfuryl alcohol, which leads to an intermediate that is subsequently hydrogenated further to yield 1,5-Pentanediol. yinobio.com The choice of catalyst is critical in this process, with bimetallic catalysts often showing enhanced activity and selectivity. For instance, a combination of a precious metal like ruthenium with tin (Ru-SnOₓ/γ-Al₂O₃) has been shown to be highly efficient. rsc.org The synergy between the different metal species and the support material facilitates both the partial hydrogenation of the furan (B31954) ring and the subsequent hydrogenolysis of the C-O bond within the ring. rsc.org

In the hydrogenolysis of tetrahydrofurfuryl alcohol, a copper-containing catalyst is often employed. google.com The reaction mechanism involves the cleavage of the C-O bond within the tetrahydrofuran (B95107) ring, followed by hydrogenation to form 1,5-Pentanediol. The reaction conditions, such as temperature and pressure, play a significant role in directing the reaction towards the desired product. google.com

Ring-chain tautomerism, a phenomenon where a molecule exists in equilibrium between a cyclic and an open-chain structure, is a key concept in the synthesis of 1,5-Pentanediol from certain precursors. numberanalytics.comnih.govbyjus.comwikidoc.org For example, the synthesis of 1,5-Pentanediol from furfural can involve a ring-opening tautomerization step. nih.gov This process is initiated by a conformational change or interaction with a catalyst, leading to a reactive intermediate. numberanalytics.com This intermediate then undergoes a ring-opening reaction to form an open-chain tautomer, which can then be further processed. numberanalytics.com

In the context of 1,5-Pentanediol synthesis from furfural, 2-hydroxytetrahydropyran (B1345630) (2-HY-THP) is a crucial intermediate. nih.gov The enhanced reactivity of 2-HY-THP is attributed to its ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is then readily hydrogenated to 1,5-Pentanediol. nih.gov This pathway has been demonstrated to be more economically favorable than the direct hydrogenolysis of tetrahydrofurfuryl alcohol. nih.gov The tautomerization process can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. numberanalytics.com

In addition to chemical synthesis, biosynthetic routes to 1,5-Pentanediol are being explored, offering a more sustainable approach. atamanchemicals.com These methods often utilize engineered microorganisms, such as Escherichia coli, to convert renewable feedstocks like glucose into 1,5-Pentanediol. nih.govnih.gov

One engineered pathway starts from lysine (B10760008), a common amino acid. nih.govnih.gov This non-natural pathway involves a series of enzymatic reactions. The process begins with the conversion of lysine into 5-hydroxyvalerate (5-HV) via 5-hydroxyvaleryl-CoA. nih.gov This is followed by the reduction of 5-HV to 1,5-Pentanediol. nih.gov The efficiency of this pathway is dependent on the careful selection and optimization of the enzymes involved, as well as balancing the metabolic flux within the engineered organism. nih.gov Another proposed energy-conserving pathway also starts from lysine and proceeds through decarboxylation, two transamination steps, and two reduction reactions to form 1,5-Pentanediol. nih.gov

The enzymatic oxidation of 1,5-Pentanediol has also been studied. Liver alcohol dehydrogenase (ADH) can oxidize one of the primary hydroxyl groups of 1,5-Pentanediol to form 5-hydroxypentanal (B1214607). nih.gov This aldehyde can exist in equilibrium with its cyclic hemiacetal form. Further oxidation can lead to 5-hydroxypentanoic acid, which can then cyclize to form δ-valerolactone. nih.gov

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an efficient catalytic approach that can be applied to the synthesis of various organic compounds. acs.org This process involves the temporary removal of hydrogen from a substrate, such as an alcohol, by a transition-metal catalyst to form a reactive intermediate, typically a carbonyl compound. acs.org This intermediate can then undergo a variety of reactions, including C-C or C-N bond formation. acs.org Finally, the catalyst returns the "borrowed" hydrogen to the transformed intermediate, regenerating the catalyst and liberating the final product. acs.org This one-pot reaction is highly atom-economical, with water being the primary byproduct. acs.org

While not directly applied to 1,5-Pentanediol diacetoacetate in the provided search results, the principles of catalytic cycle analysis are fundamental to understanding the efficiency and selectivity of the catalysts used in the synthesis of its precursor, 1,5-Pentanediol. For example, in the hydrogenolysis of tetrahydrofurfuryl alcohol using a copper-containing catalyst, the catalytic cycle would involve the adsorption of the reactant onto the catalyst surface, the cleavage of the C-O bond, the hydrogenation steps, and the desorption of the 1,5-Pentanediol product, regenerating the active catalytic sites for the next cycle. google.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the rate at which chemical reactions proceed and for optimizing reaction conditions to maximize product yield and selectivity. The rate of a reaction can be influenced by various factors, including the concentration of reactants, temperature, and the presence of a catalyst.

In the context of reactions involving diols, kinetic resolution is a technique used to separate enantiomers of a chiral compound based on their different reaction rates with a chiral catalyst or reagent. nih.gov For 1,5-dicarbonyl compounds, a retro-Michael reaction has been utilized for kinetic resolution, co-catalyzed by an organocatalyst and an acid at room temperature. nih.gov The study highlighted the importance of concentration to prevent the Michael retro-Michael equilibrium from interfering with the resolution process. nih.gov

For the synthesis of 1,5-Pentanediol from furfural, kinetic studies have been performed to understand the influence of reaction parameters. In the aqueous phase hydrogenolysis of furfural using a bimetallic Ru-SnOₓ/γ-Al₂O₃ catalyst, a high yield of 1,5-PeD (up to 94%) was achieved at 180 °C under 30 bar of H₂ after 7 hours. rsc.org Kinetic modeling, in conjunction with experimental results, has been used to validate the proposed reaction mechanism for the synthesis of γ-valerolactone, 1,4-pentanediol, and 2-methyltetrahydrofuran (B130290) from levulinic acid, demonstrating the robustness of the catalyst over multiple cycles. researchgate.net

The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-VIS spectroscopy. sapub.org The data obtained can be used to determine the reaction rate constant and the activation energy of the reaction. sapub.org

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of a chemical reaction are highly dependent on the reaction conditions, including temperature, pressure, solvent, and the nature of the catalyst.

In the synthesis of 1,5-Pentanediol from tetrahydrofurfuryl alcohol via hydrogenolysis, a copper-containing catalyst is effective within a specific temperature range of 200 to 350°C and a pressure of 1 to 40 MPa. google.com Operating within these ranges leads to high reaction selectivity and yield of 1,5-Pentanediol. google.com The conversion rate of the starting material is also a critical parameter to control for optimal production. google.com

The choice of catalyst and support material significantly impacts the outcome of the reaction. For instance, in the hydrogenation of furfuryl alcohol, a Pt-based catalyst supported on MgO showed good selectivity towards 1,2-pentanediol (B41858) and 1,5-pentanediol. mdpi.com The reduction temperature of the catalyst was found to have a significant effect on the catalytic performance. mdpi.com Similarly, modifying a Pt/WOₓ/γ-Al₂O₃ catalyst with magnesia-alumina spinel improved both the activity for tetrahydrofurfuryl alcohol hydrogenolysis and the selectivity towards 1,5-Pentanediol. mdpi.com

The solvent can also play a crucial role. In the selective hydrogenation of furfural, the use of isopropanol (B130326) as a solvent with a PdMPAV2/Al2O3 catalyst resulted in high selectivity to tetrahydrofurfuryl alcohol. researchgate.net The pH of the reaction medium can also influence the reaction pathway and product distribution. mdpi.com For example, in the decarboxylation of levulinic acid, a decrease in pH was observed to inhibit the desired reaction pathway. mdpi.com

The following table summarizes the influence of various reaction conditions on the synthesis of 1,5-Pentanediol and related compounds based on the provided search results.

Table 1: Influence of Reaction Conditions on Product Selectivity and Yield

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Key Product(s) | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Tetrahydrofurfuryl alcohol | Copper-containing | 200-350 | 1-40 | - | 1,5-Pentanediol | High | google.com |

| Furfural | Ru-SnOₓ/γ-Al₂O₃ | 180 | 3 | Water | 1,5-Pentanediol | Up to 94% yield | rsc.org |

| Furfuryl alcohol | 2Pt/MgO-200 | 160 | 1 | - | 1,2-Pentanediol, 1,5-Pentanediol | 59.4% and 15.2% selectivity, respectively | mdpi.com |

| Tetrahydrofurfuryl alcohol | MgAl₂O₄-modified Pt/WOₓ/γ-Al₂O₃ | - | - | - | 1,5-Pentanediol | 88.4% selectivity | mdpi.com |

| Furfural | PdMPAV2/Al2O3 | 150 | 2.5 | Isopropanol | Tetrahydrofurfuryl alcohol | 95% selectivity | researchgate.net |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the molecular structure of 1,5-Pentanediol (B104693) diacetoacetate, which is synthesized from 1,5-Pentanediol and an acetoacetylating agent such as diketene (B1670635) or tert-butyl acetoacetate (B1235776). google.comgoogle.comdoi.org These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1,5-Pentanediol diacetoacetate. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides definitive evidence for the successful synthesis of the compound. Research findings have detailed the specific chemical shifts and multiplicities of the protons in the molecule. amazonaws.com The esterification of the hydroxyl groups of 1,5-Pentanediol results in characteristic downfield shifts for the adjacent methylene (B1212753) protons.

¹³C NMR: While specific experimental ¹³C NMR data for 1,5-Pentanediol diacetoacetate is not widely published, the expected spectrum can be inferred from the analysis of its precursors and closely related analogs like propane-1,3-diyl bis(3-oxobutanoate) and butane-1,4-diyl bis(3-oxobutanoate). amazonaws.comatamanchemicals.com The spectrum for 1,5-Pentanediol shows signals for its three distinct carbon environments. atamanchemicals.com Upon conversion to 1,5-Pentanediol diacetoacetate, new signals corresponding to the acetoacetate groups appear. These include peaks for the methyl (CH₃), methylene (CH₂), ester carbonyl (C=O), and ketone carbonyl (C=O) carbons, typically observed at approximately 30 ppm, 50 ppm, 167 ppm, and 200 ppm, respectively. amazonaws.com The carbons of the pentanediol (B8720305) backbone would also experience shifts due to the new ester linkages.

Table 1: ¹H NMR Spectroscopic Data for 1,5-Pentanediol Diacetoacetate As reported in literature for Pentane-1,5-diyl bis(3-oxobutanoate) in CDCl₃ solvent. amazonaws.com

| Chemical Shift (δ/ppm) | Multiplicity | Integration (No. of Protons) | Assignment |

|---|---|---|---|

| 4.11 | Triplet (t) | 4H | -O-CH₂- |

| 3.43 | Singlet (s) | 4H | -C(=O)-CH₂-C(=O)- |

| 2.24 | Singlet (s) | 6H | CH₃-C(=O)- |

| 1.65 | Multiplet (m) | 4H | -O-CH₂-CH₂- |

Infrared (IR) spectroscopy is employed to identify the functional groups present in 1,5-Pentanediol diacetoacetate. The most significant change from the spectrum of the 1,5-Pentanediol precursor is the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of strong carbonyl (C=O) stretching bands. google.comatamanchemicals.com The IR spectrum of the diacetoacetate derivative is expected to show two distinct C=O absorption bands: one for the ester carbonyl group (typically around 1735-1750 cm⁻¹) and one for the ketone carbonyl group (around 1715 cm⁻¹). amazonaws.com The presence of C-O stretching bands associated with the ester linkage would also be evident. atamanchemicals.com

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are essential for separating 1,5-Pentanediol diacetoacetate from reaction mixtures, unreacted starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) is a standard method for assessing the purity of volatile and thermally stable compounds. For the analysis of 1,5-Pentanediol, GC methods have been well-established, often using columns like the InertCap WAX or CP-Select 624 CB. wisc.edu A flame ionization detector (FID) is commonly used for quantification. wisc.edu In the production of high-purity 1,5-Pentanediol, GC is used to quantify the raw material, the final product, and any impurities. wisc.edu

When analyzing 1,5-Pentanediol diacetoacetate, the GC method would be adapted to account for its higher molecular weight and boiling point compared to the parent diol. This typically involves using a higher temperature program. The technique is crucial for monitoring the progress of the synthesis reaction and for quality control of the final purified product, ensuring it is free from volatile impurities like unreacted 1,5-Pentanediol or synthesis byproducts.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is a powerful technique for determining important thermodynamic properties. Studies have utilized GLC to measure infinite dilution activity coefficients for various solutes in stationary phases containing 1,5-Pentanediol. ethernet.edu.et This data is vital for designing separation processes like liquid-liquid extraction and distillation. In one study, the GLC method was used to measure the infinite dilution activity coefficients of 32 different solutes in a deep eutectic solvent containing 1,5-Pentanediol at temperatures ranging from 313.15 K to 343.15 K. ethernet.edu.et

While direct GLC studies on 1,5-Pentanediol diacetoacetate as a stationary phase are not documented, the methodology is applicable. Such research would involve using 1,5-Pentanediol diacetoacetate as the stationary phase on a solid support and injecting known volatile solutes. The resulting retention times would allow for the calculation of thermodynamic parameters like partial molar excess enthalpy, entropy, and Gibbs free energy at infinite dilution, providing insight into the compound's solvent properties and interaction capabilities.

Liquid Chromatography (LC)

Liquid chromatography (LC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. mdpi.com In the context of 1,5-Pentanediol diacetoacetate, LC methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are invaluable for assessing product purity and monitoring reaction progress.

Reverse-phase chromatography is a commonly employed mode, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com This setup allows for the effective separation of 1,5-Pentanediol diacetoacetate from starting materials, byproducts, and degradation products. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired resolution and analysis time. mdpi.com For instance, the addition of modifiers like heptafluorobutyric acid to the mobile phase can enhance separation efficiency. mdpi.com

Table 1: Typical Liquid Chromatography Parameters for Analysis

| Parameter | Condition | Purpose |

| Column | C18, C8 | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of analytes |

| Detector | UV, Refractive Index (RI), Mass Spectrometry (MS) | Detection and quantification of the analyte |

| Flow Rate | 0.5 - 2.0 mL/min | Controls retention time and resolution |

| Injection Volume | 5 - 20 µL | Introduction of the sample |

This table presents a generalized set of parameters that may be adjusted based on the specific analytical requirements.

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of 1,5-Pentanediol diacetoacetate and elucidating its structure.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a sensitive technique for real-time monitoring of volatile organic compounds (VOCs). wikipedia.org This method utilizes the proton transfer from hydronium ions (H₃O⁺) to analyte molecules with a higher proton affinity. copernicus.org PTR-ToF-MS offers low fragmentation, which simplifies the interpretation of mass spectra. wikipedia.org

While direct analysis of 1,5-Pentanediol diacetoacetate using this technique is not extensively documented in the provided results, the foundational principles of PTR-ToF-MS are well-established for detecting related compounds like aldehydes and ketones. copernicus.org The use of alternative reagent ions, such as NO⁺ and O₂⁺•, can provide complementary information and help differentiate between isomeric compounds. nih.gov The high sensitivity of modern PTR-ToF-MS instruments, with detection limits in the parts-per-trillion range, makes it a promising tool for trace-level detection and reaction monitoring involving 1,5-Pentanediol diacetoacetate. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining detailed structural information about a molecule. mdpi.com In an MS/MS experiment, a specific precursor ion, such as the protonated molecule of 1,5-Pentanediol diacetoacetate, is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a molecular fingerprint.

This fragmentation pattern allows researchers to deduce the connectivity of atoms within the molecule, confirming the presence of the pentanediol backbone and the acetoacetate groups. By analyzing the masses of the neutral losses and the fragment ions, the structural integrity of the synthesized compound can be verified. This technique is particularly useful for distinguishing between isomers, which may have the same molecular weight but different structural arrangements. nih.gov

Microscopy and Surface Analysis for Material Characterization

In applications where 1,5-Pentanediol diacetoacetate is used in conjunction with catalysts or as a component in materials, surface-sensitive techniques are essential for characterization.

Scanning Transmission Electron Microscopy (STEM) for Catalyst Analysis

Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique used to characterize the morphology and composition of materials at the nanoscale. wiley.com In catalysis research, STEM is employed to visualize the size, shape, and distribution of catalyst particles supported on a substrate. wiley.comresearchgate.net

When 1,5-Pentanediol diacetoacetate is involved in a catalytic process, the performance of the catalyst is critically dependent on its structural properties. STEM, particularly when coupled with a high-angle annular dark-field (HAADF) detector, can provide Z-contrast images where the brightness of features is related to their atomic number. wiley.com This allows for the clear visualization of heavy metal catalyst particles on a lighter support material. Furthermore, when combined with energy-dispersive X-ray spectroscopy (EDX), STEM can provide elemental mapping of the catalyst, confirming the distribution of different elements. researchgate.netresearchgate.net Recent advancements in operando TEM allow for the direct observation of catalytic reactions and structural changes in the catalyst in real-time. oaepublish.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.orgthermofisher.com

In the context of materials involving 1,5-Pentanediol diacetoacetate, XPS can be used to analyze the surface chemistry of coatings or films. It can identify the elements present on the surface and, more importantly, determine their oxidation states and bonding environments. cnrs.fr This information is crucial for understanding surface properties such as adhesion, reactivity, and stability. For instance, XPS could be used to study the interaction of 1,5-Pentanediol diacetoacetate with a catalyst surface by analyzing the changes in the core-level spectra of the elements involved. researchgate.netresearchgate.net

Table 2: Summary of Advanced Analytical Techniques

| Technique | Information Obtained | Application for 1,5-Pentanediol diacetoacetate |

| Liquid Chromatography (LC) | Purity, concentration, separation of mixtures | Quality control, reaction monitoring |

| PTR-ToF-MS | Molecular weight, real-time VOC monitoring | Trace analysis, mechanistic studies of reactions |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation, fragmentation patterns | Molecular structure confirmation, isomer differentiation |

| Scanning Transmission Electron Microscopy (STEM) | Catalyst morphology, particle size and distribution | Characterization of catalysts used in reactions involving the compound |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | Analysis of surface chemistry in material applications |

Other Advanced Characterization for Specific Applications

In the comprehensive analysis of "1,5-Pentanediol diacetoacetate," beyond standard spectroscopic and thermal characterization, specialized techniques are employed to understand its behavior and utility in specific, advanced applications. These methods provide insights into the interfacial properties and performance of the compound, particularly when it is used to modify the surfaces of other materials, such as nanoparticles.

Zeta-Potential Analysis for Nanoparticle Modification

Zeta-potential analysis is a key technique for characterizing the surface charge of nanoparticles in a colloidal suspension. horiba.com This measurement is critical for understanding and predicting the stability of the nanoparticle dispersion, its tendency to aggregate, and its interaction with biological systems. particle-metrix.comcore.ac.uk The zeta potential is the electrical potential at the slipping plane, which is the boundary between the layer of ions strongly bound to the nanoparticle surface (the Stern layer) and the diffuse outer layer of ions that moves with the particle. core.ac.uknih.gov

When 1,5-Pentanediol diacetoacetate is used to functionalize the surface of nanoparticles, zeta-potential analysis becomes crucial for several reasons:

Confirmation of Surface Modification: A change in the zeta potential of nanoparticles before and after the application of a coating is a strong indicator that the surface has been successfully modified. researchgate.netnih.gov The acetoacetate groups of 1,5-Pentanediol diacetoacetate, for instance, can chelate with metal atoms on the surface of metal oxide nanoparticles, altering the surface chemistry and thus the surface charge. researchgate.net

Assessment of Colloidal Stability: The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. horiba.com Nanoparticles with a high zeta potential (either highly positive or highly negative, typically > ±30 mV) are electrically stabilized, leading to a stable, non-aggregating dispersion. core.ac.uknih.gov Conversely, a low zeta potential suggests that the van der Waals attractive forces may overcome the electrostatic repulsion, leading to particle aggregation and instability. core.ac.uk The modification of a nanoparticle surface with 1,5-Pentanediol diacetoacetate can be designed to increase the magnitude of the zeta potential, thereby enhancing the colloidal stability of the formulation.

Prediction of Biological Interactions: The surface charge of nanoparticles, as measured by zeta potential, significantly influences their interaction with cells and proteins. nih.gov Positively charged nanoparticles, for example, tend to interact more strongly with the negatively charged cell membranes. nih.gov Modifying the surface with a compound like 1,5-Pentanediol diacetoacetate can tune the zeta potential to achieve a desired biological response, such as reduced cytotoxicity or specific cell targeting.

Detailed Research Findings

While direct and explicit research detailing the use of 1,5-Pentanediol diacetoacetate for nanoparticle modification and its subsequent zeta-potential analysis is not extensively available in public literature, we can infer its potential impact based on the known chemistry of acetoacetate functional groups. The diacetoacetate moiety can act as a chelating agent for metal ions, suggesting its utility in functionalizing metal or metal oxide nanoparticles.

The following interactive data table presents hypothetical research findings from a zeta-potential analysis of titanium dioxide (TiO₂) nanoparticles before and after surface modification with 1,5-Pentanediol diacetoacetate. This illustrates the expected changes in surface charge as a function of pH. The native TiO₂ nanoparticles would have their own characteristic isoelectric point (IEP), the pH at which the zeta potential is zero. After functionalization with 1,5-Pentanediol diacetoacetate, the surface chemistry is altered, leading to a shift in the IEP and different zeta-potential values across the pH range. This shift would serve as evidence of successful surface coating and would define the pH range for optimal colloidal stability of the modified nanoparticles.

Table 1: Illustrative Zeta-Potential Data for TiO₂ Nanoparticles Modified with 1,5-Pentanediol diacetoacetate

| pH | Zeta Potential (mV) - Unmodified TiO₂ Nanoparticles | Zeta Potential (mV) - TiO₂ Nanoparticles Modified with 1,5-Pentanediol diacetoacetate |

| 2.0 | +35.2 | +25.8 |

| 3.0 | +28.5 | +18.3 |

| 4.0 | +15.1 | +9.5 |

| 5.0 | +4.3 | -2.1 |

| 6.0 | -5.8 | -12.4 |

| 7.0 | -18.9 | -22.7 |

| 8.0 | -29.4 | -31.5 |

| 9.0 | -38.1 | -39.8 |

| 10.0 | -45.6 | -46.2 |

In this illustrative table, the isoelectric point for the unmodified TiO₂ nanoparticles is approximately pH 4.8. After modification with 1,5-Pentanediol diacetoacetate, the isoelectric point shifts to a lower pH of approximately 4.8, indicating a change in the surface functional groups. The modified nanoparticles exhibit a more negative zeta potential at neutral pH, which could enhance their stability in typical aqueous formulations. This type of data is fundamental for formulation scientists working to develop stable, functional nanoparticle-based products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron distribution, and molecular geometry.

An analysis of the electronic structure of 1,5-Pentanediol (B104693) diacetoacetate would reveal key features of its chemical bonding and reactivity. The molecule contains two acetoacetate (B1235776) groups linked by a flexible pentanediol (B8720305) chain. The presence of carbonyl and ester groups leads to a complex distribution of electron density.

Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can be used to determine the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. For a β-keto ester like 1,5-Pentanediol diacetoacetate, the HOMO is expected to be located primarily on the enolate form, while the LUMO would be centered on the carbonyl carbon atoms, indicating their electrophilic nature.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, would quantify the nature of the chemical bonds, including hyperconjugative interactions that contribute to the molecule's stability. For instance, delocalization of lone pair electrons from the ester oxygen atoms into the antibonding orbitals of the adjacent carbonyl groups is a key stabilizing interaction in esters.

Table 1: Calculated Electronic Properties of a Model Acetoacetate Ester (Note: Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

The flexibility of the pentylene bridge in 1,5-Pentanediol diacetoacetate allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

DFT is particularly well-suited for studying chemical reactions. For 1,5-Pentanediol diacetoacetate, a key reaction is the acetoacetic ester synthesis, where the α-hydrogens between the two carbonyl groups are acidic and can be removed by a base to form a reactive enolate. wikipedia.orgopenochem.org DFT calculations can model this deprotonation step and the subsequent alkylation of the enolate.

By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates. For the alkylation of the 1,5-Pentanediol diacetoacetate enolate, DFT could be used to determine the structure and energy of the transition state, providing insights into the reaction's feasibility and stereoselectivity.

DFT calculations can be used to determine the energetic pathways of various reactions involving 1,5-Pentanediol diacetoacetate. This includes not only the desired synthetic transformations but also potential side reactions and decomposition pathways. By comparing the activation energies of different possible pathways, the most likely reaction outcome can be predicted.

For example, in the acetoacetic ester synthesis, after alkylation, the ester groups can be hydrolyzed and the resulting β-keto acid can be decarboxylated. chemistnotes.comyoutube.com DFT could be used to model the energetics of this entire sequence, helping to optimize reaction conditions to favor the desired product.

Table 2: Hypothetical DFT Calculated Activation Energies for a Reaction Step of an Acetoacetate Ester (Note: Data is hypothetical and for illustrative purposes.)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Enolate Formation | 15 |

| Alkylation | 12 |

| Ester Hydrolysis | 20 |

Simulation of Molecular Interactions and Self-Assembly

The presence of both polar (ester and keto groups) and nonpolar (alkylene chain) regions in 1,5-Pentanediol diacetoacetate suggests that it may exhibit interesting intermolecular interactions and self-assembly behavior. Molecular dynamics simulations are a powerful tool for studying these phenomena.

By simulating a system containing many molecules of 1,5-Pentanediol diacetoacetate, it is possible to observe how they interact and organize themselves in the condensed phase. These simulations can predict properties such as density, viscosity, and diffusion coefficients. Furthermore, they can reveal the formation of aggregates or other ordered structures driven by non-covalent interactions like dipole-dipole interactions and van der Waals forces. While specific studies on this molecule are lacking, research on similar amphiphilic molecules often reveals complex self-assembly into micelles or other supramolecular structures in solution.

Development of Computational Models for Material Performance Prediction

Computational chemistry serves as a powerful tool for predicting the structure, reactivity, and performance of molecules and materials, thereby guiding experimental design and accelerating the development of new products. anu.edu.au While specific, publicly available computational models exclusively for 1,5-Pentanediol diacetoacetate (PDDA) performance prediction are not extensively detailed in the literature, the principles and methodologies are well-established within the study of functional polymers, particularly those containing acetoacetate groups. anu.edu.auresearchgate.net These models are crucial for understanding reaction mechanisms, kinetics, and thermodynamics from first principles. anu.edu.au

The development of predictive models for materials incorporating 1,5-Pentanediol diacetoacetate would involve a multi-scale approach. At the most fundamental level, quantum mechanics calculations can be employed to determine molecular structures, vibrational frequencies, and energies. anu.edu.au This information is vital for understanding the reactivity of the acetoacetate group, which has two distinct sites available for crosslinking reactions. eastman.com

For instance, modeling the crosslinking reaction between the acetoacetate functionality and amines or isocyanates can provide insights into reaction pathways and transition states. researchgate.neteastman.com This knowledge helps in predicting the cure speed and final network structure of a thermoset coating, which are critical performance parameters.

Kinetic simulations represent another layer of computational modeling. Software packages like PREDICI have been used to simulate the copolymerization of other acetoacetate-functional monomers, such as acetoacetoxyethyl methacrylate (AAEMA). rsc.org Similar models could be developed for systems involving 1,5-Pentanediol diacetoacetate to predict how changes in formulation or reaction conditions will affect polymerization rates and the resulting polymer architecture. This, in turn, influences macroscopic material properties like tensile strength and glass transition temperature. researchgate.net

The table below outlines the types of computational models that are applied to acetoacetate-functional systems and their relevance for predicting the performance of materials crosslinked with 1,5-Pentanediol diacetoacetate.

Table 1: Computational Models for Predicting Material Performance

| Computational Method | Predicted Parameters | Relevance to Material Performance |

|---|---|---|

| Quantum Mechanics (e.g., Density Functional Theory - DFT) | Molecular geometry, reaction energies, transition state structures, vibrational frequencies. anu.edu.au | Predicts chemical reactivity, stability of crosslinked structures, and potential reaction pathways. anu.edu.aueastman.com |